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Compound of Interest

Compound Name: BLU-945

Cat. No.: B8242444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BLU-945, a

fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). BLU-
945 is specifically designed to target resistance mutations that arise during cancer treatment,

particularly in non-small cell lung cancer (NSCLC). This document collates preclinical data from

various sources, presenting it in a structured format to facilitate understanding and further

research.

Introduction
The landscape of EGFR-mutated NSCLC treatment has been revolutionized by TKIs. However,

the emergence of resistance mutations, such as T790M and C797S, to first, second, and third-

generation inhibitors like osimertinib, presents a significant clinical challenge.[1] BLU-945 is a

potent, reversible, and orally bioavailable inhibitor that has demonstrated significant activity

against EGFR harboring activating mutations (L858R, exon 19 deletion) in combination with

T790M and C797S resistance mutations, while notably sparing wild-type (WT) EGFR.[1][2] This

high selectivity is crucial for minimizing off-target toxicities and enabling potential combination

therapies.[1][3]

Core Mechanism and Selectivity
BLU-945 functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR. Its

chemical structure is optimized to potently inhibit the double (e.g., L858R/T790M) and triple
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mutant (e.g., L858R/T790M/C797S) forms of EGFR.[2][4] Preclinical data has consistently

shown a high degree of selectivity for these mutant forms over WT EGFR, with reported

selectivity of over 450-fold and in some instances, greater than 900-fold.[3][5] This selectivity

profile suggests a lower likelihood of dose-limiting toxicities commonly associated with WT

EGFR inhibition, such as skin rash and diarrhea.[1]

Quantitative Selectivity Profile
The following tables summarize the in vitro biochemical and cellular activity of BLU-945 against

various EGFR mutations and WT EGFR. The data, presented as IC50 values (the

concentration of an inhibitor required for 50% inhibition), has been compiled from multiple

preclinical studies.

Table 1: Biochemical Inhibitory Activity of BLU-945
Against Mutant and Wild-Type EGFR

EGFR Variant BLU-945 IC50 (nM) Reference

L858R/T790M 0.4 [4]

L858R/T790M/C797S 0.5 [4]

Wild-Type 683 [4]

Data from enzymatic assays.

Table 2: Cellular Inhibitory Activity of BLU-945 in
Engineered and Patient-Derived Cell Lines
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Cell
Line/EGFR
Mutation

Assay Type
BLU-945
IC50 (nM)

Osimertinib
IC50 (nM)

Gefitinib
IC50 (nM)

Reference

Engineered

Ba/F3 Cells

ex19del/T790

M/C797S

pEGFR

Inhibition
4.0 >1000 - [2]

L858R/T790

M/C797S

pEGFR

Inhibition
3.2 >1000 - [2]

ex19del/C797

S

pEGFR

Inhibition
108.8 8294.4 6.7 [5]

L858R/C797

S

pEGFR

Inhibition
28.9 7012.0 4.4 [5]

ex19del/T790

M/C797S
Cell Viability 15 >1000 - [5]

L858R/T790

M/C797S
Cell Viability 6 >1000 - [5]

Human

Cancer Cell

Lines

NCI-H1975

(L858R/T790

M)

pEGFR

Inhibition
1.1 - - [2]

A431 (Wild-

Type)

pEGFR

Inhibition

~500-fold

less potent

than in

H1975

- - [2]

Patient-

Derived Cells

YU-1097

(ex19del/T79

Cell Viability 108 >1000 - [6]
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0M/C797S)

pEGFR refers to phosphorylated EGFR.

Experimental Protocols
Detailed experimental protocols are often proprietary or found within the extensive

supplementary materials of publications. The following sections outline the general

methodologies used in the preclinical assessment of BLU-945.

Biochemical Assays for Kinase Inhibition
To determine the direct inhibitory effect of BLU-945 on EGFR kinase activity, enzymatic assays

are performed.

Principle: Recombinant EGFR protein (both wild-type and various mutant forms) is incubated

with a substrate peptide and ATP. The ability of the enzyme to phosphorylate the substrate is

measured in the presence of varying concentrations of BLU-945.

General Protocol:

Recombinant human EGFR enzymes (e.g., L858R/T790M, L858R/T790M/C797S, WT)

are used.

BLU-945 is serially diluted and incubated with the EGFR enzyme for a short period (e.g.,

10 minutes) in the presence of 1 mM ATP.[7]

A fluorescently labeled peptide substrate is added to initiate the kinase reaction.[7]

The extent of substrate phosphorylation is quantified, often using fluorescence-based

detection methods.

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor

concentration.

Cellular Assays for EGFR Phosphorylation and Cell
Viability
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Cellular assays are crucial for understanding the effect of an inhibitor in a more biologically

relevant context.

Principle: Engineered cell lines (e.g., Ba/F3) or human cancer cell lines expressing specific

EGFR mutations are treated with BLU-945. The inhibition of EGFR autophosphorylation (a

key step in its activation) and the subsequent effect on cell survival are measured.

pEGFR Inhibition Assay (AlphaLISA):

Engineered Ba/F3 cells expressing EGFR mutants (e.g., ex19del/T790M/C797S,

L858R/T790M/C797S) are seeded in multi-well plates.[5]

Cells are treated with a range of BLU-945 concentrations.

Following treatment, the cells are lysed, and the level of phosphorylated EGFR (pEGFR)

is quantified using a sensitive immunoassay such as the AlphaLISA (Amplified

Luminescent Proximity Homogeneous Assay) SureFire Ultra Detection Kit.[2]

IC50 values are determined from dose-response curves.

Cell Viability Assay:

Cells are seeded and treated with BLU-945 as described above.

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent

like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

[5]

IC50 values are calculated based on the reduction in cell viability.

Western Blotting:

To visualize the effect of BLU-945 on the EGFR signaling pathway, treated cells are lysed,

and proteins are separated by gel electrophoresis.

Antibodies specific for pEGFR and downstream signaling proteins like pAKT, pERK, and

pS6K are used to probe the blot.[5] This provides qualitative confirmation of pathway

inhibition.
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In Vivo Xenograft Models
To evaluate the anti-tumor efficacy of BLU-945 in a living organism, xenograft models are

utilized.

Principle: Human cancer cells or patient-derived tumor fragments are implanted into

immunodeficient mice. Once tumors are established, the mice are treated with BLU-945, and

tumor growth is monitored.

General Protocol:

Cell Line-Derived Xenografts (CDX): NCI-H1975 or engineered Ba/F3 cells are injected

subcutaneously into mice.[4]

Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients with specific

EGFR mutations are implanted into mice.[5]

Once tumors reach a certain volume, mice are randomized into vehicle control and

treatment groups.

BLU-945 is administered orally at various doses (e.g., 30, 75, 100 mg/kg) and schedules

(e.g., twice daily, BID).[4]

Tumor volume and body weight are measured regularly.

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g.,

measuring pEGFR levels).

Visualizing Pathways and Workflows
EGFR Signaling Pathway and BLU-945 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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